molecular formula C11H16O3 B8647126 3-(Cyclohexanecarbonyl)oxolan-2-one CAS No. 58688-33-8

3-(Cyclohexanecarbonyl)oxolan-2-one

Cat. No.: B8647126
CAS No.: 58688-33-8
M. Wt: 196.24 g/mol
InChI Key: NNYHQPGKTNFRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohexanecarbonyl)oxolan-2-one is a cyclic ester (lactone) featuring a cyclohexanecarbonyl substituent at the 3-position of the oxolan-2-one (γ-butyrolactone) ring. Lactones with acylated substituents, such as this compound, are often explored for their biological activity and synthetic versatility .

Properties

CAS No.

58688-33-8

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-(cyclohexanecarbonyl)oxolan-2-one

InChI

InChI=1S/C11H16O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h8-9H,1-7H2

InChI Key

NNYHQPGKTNFRHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2CCOC2=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Properties of Oxolan-2-one Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Type Physical State Melting Point (°C)
This compound* C₁₁H₁₆O₃ 196.24 Cyclohexanecarbonyl Not reported Not reported
3-(Cyclohexylamino)oxolan-2-one C₁₀H₁₇NO₂ 183.25 Cyclohexylamino Not reported Not reported
3-Acetyl-3-hydroxyoxolan-2-one C₆H₈O₄ 144.13 Acetyl, Hydroxy Not reported Not reported
5-(1H-Indol-3-yl)oxolan-2-one (12) C₁₂H₁₁NO₂ 201.22 Indole-3-yl Red solid 117–121
5-(1-Methylindol-3-yl)oxolan-2-one (14) C₁₃H₁₃NO₂ 215.25 1-Methylindol-3-yl Yellow solid 96–98
5-(1-Allylindol-3-yl)oxolan-2-one (16) C₁₅H₁₅NO₂ 241.29 1-Allylindol-3-yl Yellow oil Not applicable

Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.

Key Observations:

Substituent Effects on Molecular Weight: The cyclohexanecarbonyl substituent confers a higher molecular weight (196.24 g/mol) compared to amino (183.25 g/mol) or acetyl (144.13 g/mol) groups.

Physical State : Indole-substituted lactones (e.g., compounds 12, 14) exhibit solid states with defined melting points, while allyl-substituted analogs (compound 16) are oily, likely due to reduced crystallinity from flexible allyl groups .

Key Observations:

Steric and Electronic Effects : Methyl-substituted indole lactones (compound 14) achieve higher yields (92%) compared to allyl-substituted analogs (39%), likely due to reduced steric hindrance during cyclization . The cyclohexanecarbonyl group in the target compound may similarly impact yields, though data are unavailable.

Reactivity : Hydroxy- and acetyl-substituted lactones (e.g., 3-acetyl-3-hydroxyoxolan-2-one) may exhibit enhanced acidity or nucleophilic reactivity at the hydroxyl group, contrasting with the inert cyclohexanecarbonyl group .

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